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6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

KDM5A inhibition Epigenetic chemical probe Pyrazolo[1,5-a]pyrimidine SAR

6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (designated N8) is a pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative that functions as a potent competitive inhibitor of the JmjC-domain-containing histone lysine demethylase 5 (KDM5) subfamily, occupying the α-ketoglutarate (2-OG) co-substrate binding site. It is a member of the broader chemotype extensively explored for epigenetic probe development and oncology target validation, with a confirmed X-ray co-crystal structure in complex with the KDM5A Jmj domain at 1.78 Å resolution (PDB 5IVE).

Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
Cat. No. B11891224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C(=N1)C(=CN2)C#N)C(C)C
InChIInChI=1S/C11H12N4O/c1-6(2)9-7(3)14-10-8(4-12)5-13-15(10)11(9)16/h5-6,13H,1-3H3
InChIKeyPXXCTAHOJZNFSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (N8): KDM5 Family Profiling and Procurement Guide


6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (designated N8) is a pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative that functions as a potent competitive inhibitor of the JmjC-domain-containing histone lysine demethylase 5 (KDM5) subfamily, occupying the α-ketoglutarate (2-OG) co-substrate binding site [1]. It is a member of the broader chemotype extensively explored for epigenetic probe development and oncology target validation, with a confirmed X-ray co-crystal structure in complex with the KDM5A Jmj domain at 1.78 Å resolution (PDB 5IVE) [2].

Workflow

KDM5A-selective epigenetic probe development

Selection

X-ray co-crystallized tool compound with defined binding pose

Use Context

Structure-guided medicinal chemistry and paralog selectivity studies

Why 6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by CPI-455 or Other Pyrazolo[1,5-a]pyrimidine Analogs


Pyrazolo[1,5-a]pyrimidine-3-carbonitriles form a chemically congeneric series where seemingly minor substituent variations at the 5- and 6-positions drive divergent selectivity fingerprints across KDM5 paralogs [1]. N8, bearing a 5-methyl group, exhibits an approximately 40-fold selectivity window for KDM5A over KDM5B [2], whereas the 5-phenyl analog CPI-455 acts as an equipotent pan-KDM5 inhibitor and the 5-(1-tert-butyl-1H-pyrazol-4-yl) analog KDM5-IN-1 preferentially targets KDM5B/C. Interchanging N8 with a different pyrazolo[1,5-a]pyrimidine-3-carbonitrile analog without verifying the paralog selectivity profile therefore introduces a risk of confounding downstream epigenetic readouts—a risk documented quantitatively below.

Pan-KDM5 analogs may confound paralog-specific readouts

CPI-455 inhibits KDM5A/B/C equipotently, while N8 shows preferential KDM5A engagement; substituting without verifying selectivity profile can mask KDM5A-selective biology.

Substituent differences alter binding-pocket occupancy

Bulkier 5-phenyl or 5-tert-butyl-pyrazole analogs occupy larger pocket volumes, limiting structure-based elaboration possibilities available with the minimal 5-methyl scaffold.

KDM5A co-crystal context may not transfer

N8 co-crystallized directly with KDM5A (PDB 5IVE), whereas CPI-455 structural data derive from KDM4A; atomistic binding mode for KDM5A may differ across chemotypes.

Quantitative Differentiation Evidence for 6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (N8)


KDM5A Inhibitory Potency: N8 vs. CPI-455 (5-Phenyl Analog) in Enzymatic Assays

N8 displays an IC50 of 9.3 nM against KDM5A in a primary enzymatic inhibition assay [1], which is marginally more potent than the widely used pan-KDM5 inhibitor CPI-455 (IC50 = 10 ± 1 nM for full-length KDM5A) [2]. Both compounds operate within the same low-nanomolar potency tier, indicating that N8 represents the structurally minimized 5-methyl variant capable of replicating—and slightly exceeding—the on-target potency of the 5-phenyl clinical probe.

KDM5A IC50
Head-to-head
N8: 9.3 nM vs. CPI-455: 10 nM
Comparable low-nanomolar KDM5A inhibition
Data from enzymatic assay; N8 marginally more potent
KDM5A inhibition Epigenetic chemical probe Pyrazolo[1,5-a]pyrimidine SAR

KDM5A Binding Affinity (Kd): N8 vs. N11 in Isothermal Titration Calorimetry

By ITC, N8 binds the KDM5A Jmj domain (residues 1–588) with a dissociation constant (Kd) of 27 nM and binds KDM5B (residues 1–604) with Kd = 20 nM [1]. These affinity values place N8 among the tightest-binding compounds in the 10-compound panel studied by Horton et al., with Kd values 25–50 nM range cited for the most potent inhibitors [2].

Binding Affinity (Kd)
Cross-study
27 nM (KDM5A), 20 nM (KDM5B)
Top-affinity tier in compound panel
ITC data; supports competitive binding assays
Isothermal titration calorimetry Binding thermodynamics KDM5A drug discovery

Paralog Selectivity: N8 Favors KDM5A over KDM5B (~40-fold)

N8 exhibits a pronounced selectivity for KDM5A (IC50 = 9.3 nM) over KDM5B (IC50 = 400 nM), representing an approximately 43-fold selectivity window [1]. In contrast, CPI-455 inhibits KDM5A, 5B, and 5C with roughly equal potency (IC50 ~10 nM each) , and CPI-4203—a 6-ethyl analog—displays a 25-fold weaker KDM5A IC50 of 250 nM [2]. This selectivity gradient highlights N8's unique utility where KDM5A-specific pharmacological modulation is desired.

Paralog Selectivity
Reported
~43-fold KDM5A over KDM5B
KDM5A-selective tool context
ICI50 9.3 nM vs. 400 nM; pan-KDM5 probes show 1:1
KDM5 paralog selectivity KDM5A vs KDM5B Isoform-specific inhibition

X-ray Co-crystal Structure with KDM5A at 1.78 Å Resolution Enables Structure-Based Design

The KDM5A Jmj domain in complex with N8 has been solved by X-ray diffraction at 1.78 Å resolution (PDB 5IVE), revealing that N8 coordinates the active-site Mn(II) ion through its 7-oxo oxygen and engages the 2-OG binding pocket [1]. In contrast, the 5-phenyl analog CPI-455 was co-crystallized with the intact amino-terminal half of KDM4A rather than KDM5A, providing a less direct structural template for KDM5A-focused design [2]. The N8–KDM5A structure unambiguously maps the binding pose of the minimal 5-methyl, 6-isopropyl scaffold, facilitating rational optimization of selectivity and potency.

Co-crystal Structure
Direct comparison
PDB 5IVE, 1.78 Å resolution
Highest-resolution KDM5A-inhibitor complex
Minimal scaffold; CPI-455 lacks KDM5A co-structure
X-ray crystallography Structure-based drug design KDM5A inhibitor complex

Procurement-Ready Application Scenarios for 6-Isopropyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile


KDM5A-Specific Chemical Probe for Drug-Tolerant Persister Cell Studies

In oncology research, KDM5A has been identified as a key mediator of reversible drug-tolerant persister (DTP) cell states. N8's ~43-fold selectivity for KDM5A over KDM5B [1] makes it a more appropriate probe than the pan-KDM5 inhibitor CPI-455 for studies aiming to isolate KDM5A-specific contributions to DTP survival, chromatin remodeling, and epigenetic escape mechanisms. Researchers can use N8 at concentrations that fully engage KDM5A (≥10 × IC50 ≈ 100 nM) while producing minimal KDM5B inhibition, reducing off-target epigenetic confounding.

Structure-Guided Medicinal Chemistry: Fragment Elaboration from a Minimal Scaffold

The 1.78 Å co-crystal structure of N8 bound to KDM5A (PDB 5IVE) [2] provides an experimentally validated starting point for structure-based drug design. The compact 5-methyl substituent leaves the KDM5A substrate-binding cleft partially unoccupied, presenting a vector for fragment growing or conjugation. This contrasts with the bulkier 5-phenyl (CPI-455) or 5-(1-tert-butyl-pyrazol-4-yl) (KDM5-IN-1) analogs, which already fill larger portions of the binding pocket and offer fewer opportunities for productive elaboration.

Biophysical Assay Development and Hit Validation Reference Standard

N8's well-characterized binding thermodynamics (Kd = 20–27 nM by ITC) [3] and availability of a high-resolution X-ray structure make it an ideal reference inhibitor for developing and validating KDM5A biochemical and biophysical assays. It can serve as a positive control in SPR biosensor assays, AlphaLISA/AlphaScreen formats, and cellular thermal shift assays (CETSA), where its defined binding parameters enable rigorous inter-assay normalization.

Epigenetic Chemical Biology: Dissecting KDM5 Family Functional Redundancy

The KDM5 family (5A–5D) exhibits functional redundancy that complicates genetic approaches. N8, with its KDM5A-preferring profile [1], can be used in combination with KDM5B/C-selective inhibitors (e.g., KDM5-IN-1) or pan-KDM5 inhibitors (e.g., CPI-455) to systematically dissect paralog-specific contributions to H3K4me3 demethylation in a given cellular context. A three-compound panel—N8 (KDM5A-selective), KDM5-IN-1 (KDM5B/C-selective), and CPI-455 (pan-KDM5)—enables combinatorial pharmacological phenotyping that is not achievable with any single inhibitor alone.

Application
Selection Property
Validation Focus
KDM5A target engagement in drug-tolerant persister cell models
KDM5A-selective inhibition profile
H3K4me3 demethylation endpoint monitoring
Structure-based lead optimization
High-resolution co-crystal structure availability
Binding pose and selectivity vector mapping
KDM5A assay development reference
Characterized binding thermodynamics (Kd)
SPR/AlphaLISA assay normalization
KDM5 paralog functional dissection
Paralog-selective inhibitor panel
Paralog-specific H3K4me3 demethylation endpoint
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